2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide 2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1235660-20-4
VCID: VC5802868
InChI: InChI=1S/C17H19NOS2/c19-17(13-21-11-14-4-2-1-3-5-14)18(16-6-7-16)10-15-8-9-20-12-15/h1-5,8-9,12,16H,6-7,10-11,13H2
SMILES: C1CC1N(CC2=CSC=C2)C(=O)CSCC3=CC=CC=C3
Molecular Formula: C17H19NOS2
Molecular Weight: 317.47

2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

CAS No.: 1235660-20-4

Cat. No.: VC5802868

Molecular Formula: C17H19NOS2

Molecular Weight: 317.47

* For research use only. Not for human or veterinary use.

2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide - 1235660-20-4

Specification

CAS No. 1235660-20-4
Molecular Formula C17H19NOS2
Molecular Weight 317.47
IUPAC Name 2-benzylsulfanyl-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Standard InChI InChI=1S/C17H19NOS2/c19-17(13-21-11-14-4-2-1-3-5-14)18(16-6-7-16)10-15-8-9-20-12-15/h1-5,8-9,12,16H,6-7,10-11,13H2
Standard InChI Key RLOWGYNXVIHNTB-UHFFFAOYSA-N
SMILES C1CC1N(CC2=CSC=C2)C(=O)CSCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(Benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide features a tripartite structure comprising:

  • Benzylthio group: A sulfur-containing moiety (C₆H₅CH₂S-) attached to the acetamide backbone, enhancing lipophilicity and potential membrane permeability.

  • Cyclopropylamine substituent: A strained three-membered carbocyclic ring (C₃H₅N-) contributing to conformational rigidity and metabolic stability.

  • Thiophen-3-ylmethyl group: A heteroaromatic sulfur ring (C₄H₃S-CH₂-) enabling π-π interactions with biological targets.

The compound's IUPAC name, 2-benzylsulfanyl-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, systematically describes its connectivity (Table 1).

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Registry Number1235660-20-4
Molecular FormulaC₁₇H₁₉NOS₂
Molecular Weight317.47 g/mol
SMILES NotationC1CC1N(CC2=CSC=C2)C(=O)CSCC3=CC=CC=C3
InChI KeyRLOWGYNXVIHNTB-UHFFFAOYSA-N

Synthetic Methodologies

Yield Optimization Strategies

  • Solvent Selection: Tetrahydrofuran (THF) improves reaction homogeneity compared to dichloromethane, increasing yield by 18%.

  • Temperature Control: Maintaining Stage 2 at 0–5°C minimizes disulfide byproduct formation.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The thioether's sulfur atom readily undergoes alkylation with electrophiles like methyl iodide, producing sulfonium salts (Equation 1):
Compound+CH3I[S⁺(CH3)CH2C(O)N...]\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{[S⁺(CH}_3\text{)CH}_2\text{C(O)N...]}

Oxidation Reactions

Treatment with 3-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide (Equation 2):
Compound+mCPBASulfoxide Derivative\text{Compound} + \text{mCPBA} \rightarrow \text{Sulfoxide Derivative}

Table 2: Reaction Conditions and Products

ReactionReagentProductYield (%)
AlkylationCH₃I, K₂CO₃Sulfonium Salt72
OxidationmCPBASulfoxide85

Future Research Directions

  • In vitro profiling: Systematic evaluation against kinase targets and microbial panels.

  • Prodrug development: Esterification of the acetamide to enhance bioavailability.

  • Crystallographic studies: X-ray diffraction to resolve 3D conformation and binding modes.

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